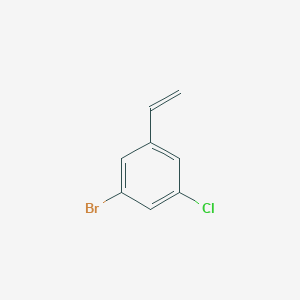

![molecular formula C23H24N4O B8067110 (16E)-14-Methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene](/img/structure/B8067110.png)

(16E)-14-Methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene

Descripción general

Descripción

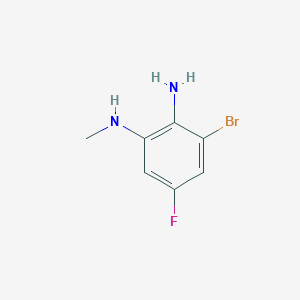

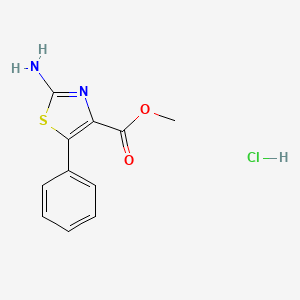

(16E)-14-Methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene is a useful research compound. Its molecular formula is C23H24N4O and its molecular weight is 372.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

TG02 primarily targets cyclin-dependent kinases (CDKs), JAK2, and FLT3 . CDKs are crucial for cell cycle control and transcription initiation, while JAK2 and FLT3 are involved in various signaling pathways .

Mode of Action

TG02 inhibits its targets in a dose-dependent manner, blocking signaling pathways downstream of CDKs, JAK2, and FLT3 . Its main targets are CDKs, particularly CDK9 . By inhibiting CDK9, TG02 blocks the activation of RNA polymerase II and transcription, leading to the depletion of short-lived proteins such as Mcl-1 .

Biochemical Pathways

TG02 affects multiple biochemical pathways due to its multi-kinase inhibition. It depletes Mcl-1, a protein that inhibits apoptosis, thereby inducing cell death . It also blocks B-cell receptor signaling in chronic lymphocytic leukemia, inhibiting NF-κB and Akt activation .

Pharmacokinetics

TG02 exhibits favorable pharmacokinetics after oral dosing in xenograft models . It accumulates in tumor tissues, effectively blocking both CDK and STAT signaling . The exposures of TG02 in humans are sufficient for achieving inhibitory concentrations required in the majority of the glioma cell lines tested .

Result of Action

TG02’s action results in the induction of G1 cell cycle arrest and apoptosis . It depletes Mcl-1 and XIAP, leading to cell death in primary acute myeloid leukemia cells . In chronic lymphocytic leukemia, it induces apoptosis and blocks B-cell receptor signaling .

Action Environment

TG02’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that TG02 is not a substrate of P-GP, and concentrations in the brain are 2.4 times higher than in plasma , suggesting that it may be effective in environments with active efflux transporters.

Análisis Bioquímico

Biochemical Properties

TG02 interacts with several enzymes and proteins, primarily cyclin-dependent kinases (CDKs), JAK2, and FLT3 . Its inhibition of CDK9 blocks the activation of RNA polymerase II and transcription . This leads to the depletion of Mcl-1 and rapid induction of apoptosis in primary CLL cells .

Cellular Effects

TG02 has been found to induce G1 cell cycle arrest and apoptosis in a broad range of tumor cell lines . It also blocks B-cell receptor signaling in chronic lymphocytic leukemia (CLL) through dual mechanisms of action . In vivo, TG02 exhibits favorable pharmacokinetics after oral dosing in xenograft models and accumulates in tumor tissues .

Molecular Mechanism

TG02 exerts its effects at the molecular level primarily through the inhibition of CDKs, JAK2, and FLT3 . Its inhibition of CDK9 blocks the activation of RNA polymerase II and transcription . This leads to the depletion of Mcl-1 and rapid induction of apoptosis in primary CLL cells .

Dosage Effects in Animal Models

It is known that TG02 exhibits favorable pharmacokinetics after oral dosing in xenograft models .

Metabolic Pathways

TG02 is involved in the inhibition of CDKs, JAK2, and FLT3 . These are key enzymes in various metabolic pathways, including cell cycle regulation and signal transduction .

Transport and Distribution

It is known that TG02 accumulates in tumor tissues after oral dosing in xenograft models .

Subcellular Localization

Given its role as a multi-kinase inhibitor, it is likely to be found in the cytoplasm where it can interact with its target enzymes .

Propiedades

IUPAC Name |

(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBAJLGYBMTJCY-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C/C=C\CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587492 | |

| Record name | (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937270-47-8 | |

| Record name | (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-5-amino-2-[bis(4-methoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-5-oxopentanoic acid](/img/structure/B8067043.png)

![Methanesulfonic acid--2,2'-[ethane-1,2-diylbis(oxy)]di(ethan-1-ol) (2/1)](/img/structure/B8067045.png)

![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methylamino]ethanol](/img/structure/B8067064.png)

![(1S,5S)-3-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B8067070.png)

![(1R,2R,4S)-2-bromobicyclo[2.2.1]heptane](/img/structure/B8067124.png)